Ethyl 3-chloro-2-methylpropanoate
Description
Ethyl 3-chloro-2-methylpropanoate (C₆H₁₁ClO₂) is an ester derivative of propanoic acid featuring a chlorine atom at the third carbon and a methyl group at the second carbon of the propanoate backbone. Chlorinated esters like this are often intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and functional versatility .
Properties
IUPAC Name |
ethyl 3-chloro-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSQKESARGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289410 | |
| Record name | ethyl 3-chloro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-29-2 | |
| Record name | Ethyl 3-chloro-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60699 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60699 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-chloro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-methylpropanoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-methylpropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or ammonia under mild conditions.
Hydrolysis: Requires either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Utilizes strong reducing agents such as lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted esters or acids depending on the nucleophile used.
Hydrolysis: Yields 3-chloro-2-methylpropanoic acid and ethanol.
Reduction: Results in the formation of 3-chloro-2-methylpropanol.
Scientific Research Applications
Ethyl 3-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-methylpropanoate largely depends on the type of reaction it undergoes. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In hydrolysis reactions, the ester bond is cleaved by water, facilitated by either acidic or basic conditions.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Molecular Formula | Substituents and Functional Groups | Key Features |
|---|---|---|---|
| Ethyl 3-chloro-2-methylpropanoate | C₆H₁₁ClO₂ | -Cl at C3, -CH₃ at C2 | Branched alkyl chain with halogen |
| Ethyl 2-chloro-3-oxopropanoate | C₅H₇ClO₃ | -Cl at C2, -C=O at C3 | Oxo group enhances electrophilicity |
| Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | C₁₃H₁₇ClO₃ | -Cl and -CH₃ on aromatic ring, ether linkage | Aromaticity introduces π-conjugation |
| 3-Chloro-2-methylpropene | C₄H₇Cl | -Cl at C3, -CH₃ at C2, alkene at C1–C2 | Unsaturated backbone; higher reactivity |
| Ethyl 3,3-dichloro-2-oxopropanoate | C₅H₆Cl₂O₃ | -Cl at C3 (×2), -C=O at C2 | Dual halogenation; keto-enol tautomerism |
Key Observations:
- Electrophilic Reactivity: Ethyl 2-chloro-3-oxopropanoate () and ethyl 3,3-dichloro-2-oxopropanoate () exhibit enhanced reactivity due to electron-withdrawing oxo groups, making them suitable for nucleophilic substitutions or condensations. In contrast, this compound’s methyl group may sterically hinder such reactions .
- Aromatic Derivatives: Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate () incorporates a phenoxy group, enabling applications in agrochemicals (e.g., herbicide precursors) due to its stability and aromatic interactions .
- Alkene Derivatives: 3-Chloro-2-methylpropene () lacks an ester group but features an alkene, making it a precursor for polymerization or addition reactions, unlike the ester-based this compound .
Physicochemical Properties
Table 2: Inferred Physical Properties (Based on Analogs)
| Compound Name | Boiling Point (°C, Estimated) | Solubility (Polarity) | Stability |
|---|---|---|---|
| This compound | ~150–170 | Moderate (polar aprotic solvents) | Stable under inert conditions |
| Ethyl 2-chloro-3-oxopropanoate | ~180–200 | High (due to oxo group) | Sensitive to hydrolysis |
| 3-Chloro-2-methylpropene | ~90–110 | Low (non-polar solvents) | Light-sensitive; prone to oxidation |
Key Observations:
- Boiling Points: this compound likely has a higher boiling point than 3-chloro-2-methylpropene due to stronger dipole-dipole interactions from the ester group .
- Solubility: The oxo group in Ethyl 2-chloro-3-oxopropanoate increases polarity, enhancing water solubility compared to this compound .
Key Observations:
- This compound likely requires precautions similar to 1-chloro-2-methyl-2-propanol (), including PPE (e.g., chemical-resistant gloves) and ventilation .
- Unlike sulfonyl-containing esters (), chloroesters may pose higher environmental risks due to halogen persistence .
Biological Activity
Ethyl 3-chloro-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C6H11ClO2
- CAS Number : 922-29-2
This compound is a chlorinated ester used in various applications, including organic synthesis and enzyme-catalyzed reactions. Its unique structure allows it to interact with biological systems, making it a candidate for further research in pharmacology and toxicology.
The biological activity of this compound is largely influenced by its chemical structure, which enables it to participate in various biochemical reactions:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles through bimolecular nucleophilic substitution (S_N2) mechanisms.
- Ester Hydrolysis : It undergoes hydrolysis in the presence of water, which can be facilitated by acidic or basic conditions, leading to the release of the corresponding acid and alcohol.
Antiproliferative Effects
Research indicates that related compounds have shown antiproliferative activity against various cancer cell lines. For instance, studies suggest that chlorinated esters can inhibit the proliferation of colon cancer cells by interfering with cell cycle regulation and apoptosis pathways.
Enzyme Interactions
This compound has been employed in studies focusing on enzyme-catalyzed ester hydrolysis, providing insights into its potential as an enzyme inhibitor or substrate.
Case Studies and Research Findings
A review of literature reveals several significant findings regarding the biological activity of this compound:
- Cell Proliferation Studies : In vitro studies have demonstrated that related compounds can selectively inhibit the proliferation of specific cell types. For example, one study highlighted that certain chlorinated esters exhibited significant cytotoxicity against human colon cancer cells.
- Toxicological Assessments : Long-term exposure studies in animal models have shown that similar compounds may induce histopathological changes in tissues, such as liver and kidney damage at high doses . This raises concerns about the potential toxicity of this compound.
- Metabolic Pathways : Investigations into the metabolic fate of related compounds indicate that they undergo significant biotransformation, which could lead to the formation of reactive metabolites capable of binding to cellular macromolecules .
Summary of Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
